molecular formula C30H24N4O3 B15073491 PP2A Cancerous-IN-1

PP2A Cancerous-IN-1

Cat. No.: B15073491
M. Wt: 488.5 g/mol
InChI Key: UESUTKPLJQKPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PP2A Cancerous-IN-1 is a potent inhibitor of the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A) and phosphorylated Akt (p-Akt). This compound exhibits significant anti-proliferative effects, making it a valuable tool in cancer research and therapy .

Preparation Methods

The synthesis of PP2A Cancerous-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

PP2A Cancerous-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

PP2A Cancerous-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

PP2A Cancerous-IN-1 exerts its effects by inhibiting CIP2A and p-Akt. CIP2A is a protein that inhibits the tumor suppressor activity of Protein Phosphatase 2A (PP2A). By inhibiting CIP2A, this compound restores the tumor suppressor function of PP2A, leading to the dephosphorylation and inactivation of p-Akt. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

PP2A Cancerous-IN-1 is unique in its potent inhibition of CIP2A and p-Akt. Similar compounds include:

    Okadaic Acid: A potent inhibitor of PP2A, but with different molecular targets and pathways.

    Cantharidin: Another PP2A inhibitor with distinct chemical properties and effects.

    Fostriecin: A natural product that inhibits PP2A and other protein phosphatases, but with a different mechanism of action.

These compounds share some similarities with this compound but differ in their specific targets, mechanisms of action, and therapeutic potential .

Properties

Molecular Formula

C30H24N4O3

Molecular Weight

488.5 g/mol

IUPAC Name

4-N-(3-ethynylphenyl)-6,7-dimethoxy-2-N-(4-phenoxyphenyl)quinazoline-2,4-diamine

InChI

InChI=1S/C30H24N4O3/c1-4-20-9-8-10-22(17-20)31-29-25-18-27(35-2)28(36-3)19-26(25)33-30(34-29)32-21-13-15-24(16-14-21)37-23-11-6-5-7-12-23/h1,5-19H,2-3H3,(H2,31,32,33,34)

InChI Key

UESUTKPLJQKPRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)NC5=CC=CC(=C5)C#C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.